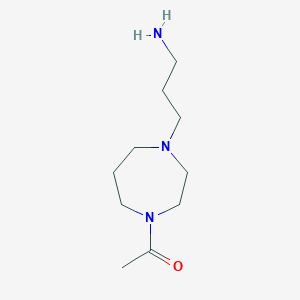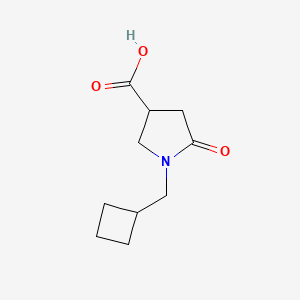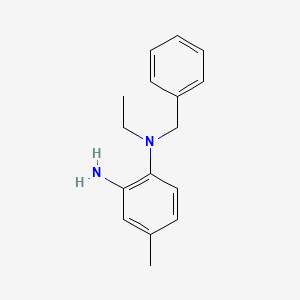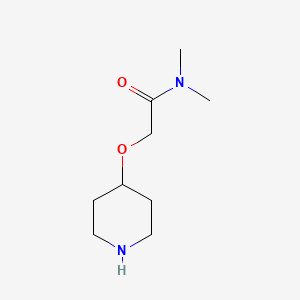![molecular formula C12H10Cl2N2OS B1386279 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide CAS No. 1154999-88-8](/img/structure/B1386279.png)
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide (2-CN-4-CPT) is a novel chemical compound that has been studied extensively in recent years due to its potential applications in scientific research. It has been used in the synthesis of a variety of compounds, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of applications in scientific research. It has been used in the synthesis of a variety of compounds, including antifungal agents and anti-inflammatory agents. It has also been used in the synthesis of inhibitors of the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins and other inflammatory mediators. Additionally, 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has been used in the synthesis of inhibitors of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the nervous system.
Mécanisme D'action
The mechanism of action of 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is not yet fully understood. However, it is believed to act by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 and acetylcholinesterase. Additionally, it is believed to act as an antagonist of certain receptors, such as the 5-HT2A receptor, which is involved in the regulation of serotonin levels in the brain.
Biochemical and Physiological Effects
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has a variety of biochemical and physiological effects. It has been found to inhibit the activity of cyclooxygenase-2 and acetylcholinesterase, which can lead to decreased production of prostaglandins and acetylcholine, respectively. Additionally, it has been found to act as an antagonist of the 5-HT2A receptor, which can lead to decreased serotonin levels in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it is stable in a variety of conditions. Additionally, it is non-toxic and has a low potential for causing side effects. However, it is important to keep in mind that 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide is a relatively new compound, and its effects on humans and other organisms are still not fully understood. Therefore, it is important to use caution when using 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide in lab experiments.
Orientations Futures
There are a variety of potential future directions for research on 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide. One possible direction is to further investigate its mechanism of action and biochemical and physiological effects. Additionally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new drugs or treatments for various diseases or conditions. Finally, it may be possible to use 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide to develop new methods for synthesizing other compounds.
Méthodes De Synthèse
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide can be synthesized through a variety of methods, depending on the desired end product. One of the most common methods is a reaction between 2-chloro-N-phenylpropanamide and 4-chloro-1,3-thiazole. This reaction produces 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide as the main product. Other methods, such as the reaction between 2-chloro-N-phenylacetamide and 4-chloro-1,3-thiazole, can also be used to synthesize 2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide.
Propriétés
IUPAC Name |
2-chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2OS/c1-7(13)11(17)16-12-15-10(6-18-12)8-4-2-3-5-9(8)14/h2-7H,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZWBOKMGOGEGZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{3-[4-(2-Methylbenzyl)-1,4-diazepan-1-yl]propyl}amine](/img/structure/B1386197.png)








![3-[4-(Pyridin-4-yl)piperazin-1-yl]propan-1-amine](/img/structure/B1386213.png)
![[2-(2-Ethyl-1-piperidinyl)-3-pyridinyl]methanamine](/img/structure/B1386214.png)

